gamma-Stearolactone
Description
Properties
IUPAC Name |
5-tetradecyloxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-15-16-18(19)20-17/h17H,2-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDWWIHJZSCRGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC1CCC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60862060 | |
| Record name | 5-Tetradecyloxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60862060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colourless liquid; Very weak waxy fatty aroma | |
| Record name | gamma-Octadecalactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1976/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble or insoluble in water, Soluble (in ethanol) | |
| Record name | gamma-Octadecalactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1976/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
502-26-1 | |
| Record name | γ-Stearolactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=502-26-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | gamma-Octadecalactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502261 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Octadecanolide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34907 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Tetradecyloxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60862060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2(3H)-Furanone, dihydro-5-tetradecyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .GAMMA.-OCTADECALACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8K5N2582AB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: Gamma-Stearolactone undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.
Common Reagents and Conditions:
Hydrolysis: When this compound is treated with sodium hydroxide, it undergoes hydrolysis to form gamma-hydroxystearic acid.
Oxidation: The compound can be oxidatively cleaved to produce mono- and dicarboxylic acids.
Reduction: this compound can be reduced using common reducing agents to form corresponding alcohols.
Major Products:
Hydrolysis Product: Gamma-hydroxystearic acid.
Oxidation Products: Mono- and dicarboxylic acids.
Reduction Products: Corresponding alcohols.
Scientific Research Applications
Chemical Applications
Synthesis Precursor
Gamma-stearolactone serves as a precursor in the synthesis of various chemical compounds. It is particularly useful in organic synthesis due to its ability to undergo ring-opening reactions and form other functional groups. For example, GSL can be hydrolyzed to produce gamma-hydroxystearic acid, which is an important intermediate in the production of surfactants and emulsifiers.
Reagent in Organic Synthesis
In organic chemistry, GSL is utilized as a reagent for synthesizing complex molecules. Its reactivity allows it to participate in various chemical reactions, including hydrolysis, oxidation, and reduction. The compound can be oxidatively cleaved to yield mono- and dicarboxylic acids, which are valuable in the production of polymers and other materials.
| Reaction Type | Products |
|---|---|
| Hydrolysis | Gamma-hydroxystearic acid |
| Oxidation | Mono- and dicarboxylic acids |
| Reduction | Corresponding alcohols |
Biological Applications
Chemical Communication
Research indicates that this compound plays a role in chemical communication among animals. It is studied for its potential as a semiochemical, influencing behaviors such as mating and territorial marking. Understanding these interactions could lead to advancements in pest management strategies by leveraging natural signaling pathways.
Neuropharmacological Effects
GSL has been investigated for its effects on the central nervous system. Studies suggest that it may modulate gamma-aminobutyric acid (GABA) pathways, which are critical for neurotransmission. This modulation could have implications for developing treatments for neurological disorders.
Medical Applications
Potential Therapeutic Uses
The neuropharmacological properties of this compound make it a candidate for therapeutic applications. Its ability to influence potassium channels and GABAergic signaling suggests potential uses in treating conditions such as anxiety disorders and epilepsy . Further research is needed to fully elucidate its mechanisms of action and therapeutic efficacy.
Industrial Applications
Lubricants and Greases
In industrial settings, this compound is used in the formulation of high-temperature greases and lubricants. Its unique structural properties allow it to form metallic salts, enhancing the performance characteristics of these products under extreme conditions .
Agricultural Chemicals
GSL is also utilized in the formulation of herbicides and fungicides. Its effectiveness as a chemical agent can improve the efficacy of these products, providing better crop protection solutions.
Case Studies
-
Zeolite-Catalyzed Reactions
A study demonstrated the use of modified zeolites for the ring-opening reaction of this compound into oleic acid. The modified zeolite beta showed enhanced catalytic activity compared to unmodified zeolite, achieving complete conversion within two hours . This finding highlights the potential for optimizing industrial processes involving GSL. -
Biodegradable Detergents
Research has explored the use of this compound derivatives in developing new biodegradable detergents. The lactone's reactivity allows it to be converted into amides that serve as effective surfactants while being environmentally friendly .
Mechanism of Action
Comparison with Similar Compounds
Structural and Chemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | IUPAC Name | Key Structural Features |
|---|---|---|---|---|
| This compound | C₁₈H₃₄O₂ | 282.46 | 5-methyloxolan-2-one (C18) | 18-carbon chain, gamma-lactone (5-membered) |
| Gamma-valerolactone | C₅H₈O₂ | 100.12 | 5-methyloxolan-2-one | Short-chain (C5), gamma-lactone |
| Gamma-butyrolactone | C₄H₆O₂ | 86.09 | oxolan-2-one | Smallest gamma-lactone (C4) |
| Delta-nonalactone | C₉H₁₆O₂ | 156.22 | 6-pentyltetrahydro-2H-pyran-2-one | Delta-lactone (6-membered), coconut-like aroma |
| Tau-stearolactone* | C₁₈H₃₄O₂ | 282.46 | Not explicitly defined | Isomeric variation in lactone ring position |
*Tau-stearolactone (τ-stearolactone) shares the molecular formula with this compound but differs in lactone ring position (e.g., 6-membered vs. 5-membered) .
Toxicity and Regulatory Status
Research Findings
- This compound: Identified in Saussurea obvallata extracts, demonstrating synergistic antimicrobial effects with palmitic acid and methyl linoleate .
- Gamma-valerolactone : Synthesized via gamma radiation-induced methods, highlighting its role in sustainable chemistry .
- Gamma-butyrolactone : Pharmacological studies emphasize its neurotoxic effects and misuse as a recreational drug .
- Delta-nonalactone: GC-MS analyses confirm its prevalence in natural flavor matrices, with stability studies optimizing its use in food preservation .
Biological Activity
Gamma-stearolactone, a compound classified as a lactone derivative of stearic acid, has garnered attention for its diverse biological activities. Its molecular formula is and it is known for its potential applications in various fields, including pharmacology and agriculture.
1. Antimicrobial Properties
This compound exhibits significant antimicrobial activity against various pathogens. Research indicates that it can inhibit the growth of bacteria and fungi, making it a candidate for use in antimicrobial formulations.
- Case Study : A study highlighted the antimicrobial effects of this compound against Escherichia coli and Staphylococcus aureus, showing inhibition zones comparable to standard antibiotics .
| Microorganism | Inhibition Zone (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 12 |
| Candida albicans | 10 |
2. Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various assays, including DPPH radical scavenging tests. The results indicate that this compound can effectively scavenge free radicals, which is crucial for preventing oxidative stress-related damage.
- Research Findings : In a DPPH assay, this compound demonstrated a scavenging effect of approximately 65% at a concentration of 1000 µg/mL .
| Concentration (µg/mL) | Scavenging Effect (%) |
|---|---|
| 1000 | 65 |
| 500 | 45 |
| 250 | 30 |
3. Plant Growth Promotion
Recent studies have suggested that this compound may promote plant growth by enhancing root development and nutrient uptake. This property makes it a potential candidate for agricultural applications.
- Case Study : A study involving Glycyrrhiza uralensis showed that the application of this compound led to increased biomass and root length in treated plants compared to controls .
The biological activities of this compound can be attributed to its ability to interact with cellular membranes and modulate various biochemical pathways:
- Membrane Disruption : Its amphiphilic nature allows it to integrate into lipid membranes, leading to increased permeability and subsequent cell lysis in microbial cells.
- Radical Scavenging : The presence of hydroxyl groups in its structure facilitates the donation of electrons to free radicals, neutralizing them and preventing cellular damage.
Q & A
Q. What experimental protocols are recommended for synthesizing gamma-Stearolactone with high purity?
- Methodological Answer :
this compound synthesis typically involves lactonization of gamma-hydroxy stearic acid derivatives. Key steps include:- Reagent Selection : Use catalytic acids (e.g., p-toluenesulfonic acid) under anhydrous conditions to minimize side reactions .
- Purification : Recrystallization from non-polar solvents (e.g., hexane) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures purity >95% .
- Validation : Confirm structure via H NMR (characteristic lactone carbonyl proton at δ 4.2–4.5 ppm) and FT-IR (C=O stretch ~1760 cm) .
Q. How can researchers distinguish this compound from structurally similar lactones during characterization?
- Methodological Answer :
- Chromatographic Separation : Utilize reverse-phase HPLC with a C18 column and acetonitrile/water gradient to resolve co-eluting lactones .
- Mass Spectrometry : High-resolution MS (HRMS) identifies exact mass differences (e.g., this compound: CHO, exact mass 282.2564) .
- Thermal Analysis : Differential scanning calorimetry (DSC) distinguishes melting points; this compound typically melts at 45–48°C .
Advanced Research Questions
Q. How should researchers address contradictory data in this compound’s reactivity across solvent systems?
- Methodological Answer :
- Controlled Replication : Repeat experiments under identical conditions (temperature, humidity, solvent batch) to isolate variables .
- Solvent Polarity Analysis : Correlate reactivity with solvent polarity indices (e.g., Hansen solubility parameters) to identify outliers .
- Quantum Mechanical Modeling : Use DFT calculations (e.g., Gaussian 16) to simulate solvent interactions and predict reactive pathways .
Q. What strategies optimize this compound’s stability in aqueous environments for biomedical applications?
- Methodological Answer :
- pH Optimization : Conduct stability assays across pH 3–9; this compound degrades minimally at pH 5–6 due to reduced hydrolysis .
- Encapsulation : Use liposomal carriers (e.g., phosphatidylcholine-based) to shield the lactone ring from nucleophilic attack .
- Accelerated Stability Testing : Apply Arrhenius kinetics (40–60°C) to extrapolate shelf-life under ambient conditions .
Q. How can computational models predict this compound’s ecological impact in biodegradation studies?
- Methodological Answer :
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP and topological surface area to predict biodegradation rates .
- Metabolic Pathway Simulation : Tools like BNICE (Biochemical Network Integrated Computational Explorer) map potential microbial degradation pathways .
- Experimental Validation : Compare computational predictions with OECD 301F biodegradation tests to refine model accuracy .
Methodological Frameworks for Data Interpretation
Q. What statistical approaches resolve variability in this compound’s bioactivity assays?
- Methodological Answer :
Q. How to design a robust literature review framework for this compound’s applications?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
